tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
Description
This compound is a highly sulfonated aromatic derivative characterized by a naphthalene backbone functionalized with carbamoyl, methylphenyl, and disulfonate groups. The tetrasodium counterions enhance its water solubility, making it suitable for applications in dyeing, chromatography, or biomolecular interactions . Its structure features:

- Two naphthalene rings linked via carbamoylamino and benzoyl groups.
- Four sulfonate groups (at positions 2,6 on one naphthalene and 3,7 on the other), contributing to ionic character.
- Methylphenyl substituents that likely improve hydrophobic interactions.
Properties
IUPAC Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHXBFWMZYDBY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4Na4O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with specific amines . The reaction conditions typically require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and consistency . The process involves the use of advanced chemical synthesis techniques and equipment to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene rings.
Substitution: Substitution reactions involving halogens or other nucleophiles can occur at specific positions on the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMSO or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonated and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
Scientific Research Applications
Antiviral Applications
One of the most significant applications of this compound is its use as an inhibitor of human norovirus RNA-dependent RNA polymerase (RdRp). Noroviruses are responsible for millions of gastroenteritis cases annually, and effective antiviral treatments are currently lacking. Research indicates that derivatives like tetrasodium 4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate exhibit promising inhibitory activity against RdRp. For instance, a related compound demonstrated an IC50 value of 0.45 µM in inhibiting RdRp activity, suggesting that this class of compounds could be developed further for therapeutic use against norovirus infections .
Toxicological Studies
Toxicological assessments have shown that this compound exhibits low oral toxicity and does not induce mutagenic effects in bacterial strains. In a study involving rats, the compound was found to have an LD50 greater than 2000 mg/kg, indicating low acute toxicity. Additionally, it was classified as a moderate skin sensitizer in guinea pigs . These findings are critical for evaluating the safety profile of the compound for potential pharmaceutical applications.
Potential in Drug Development
The unique binding sites identified in the RdRp enzyme suggest that this compound could serve as a lead structure for developing novel antiviral agents. The ability to bind to different sites on the enzyme opens avenues for designing inhibitors that can effectively disrupt viral replication processes . Further structure-activity relationship (SAR) studies could enhance the efficacy and specificity of these compounds.
Data Summary Table
Mechanism of Action
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate exerts its effects by selectively binding to the P2Y11 receptor, a G protein-coupled receptor involved in various cellular processes . By antagonizing this receptor, this compound inhibits the activity of ATP-binding amino acid residues, thereby modulating cellular signaling pathways and reducing inflammation . This mechanism is particularly relevant in the context of inflammatory diseases like rheumatoid arthritis .
Comparison with Similar Compounds
Key Findings:
Triazine vs. Carbamoyl Linkages: Compounds with triazine rings (e.g., CAS 80019-42-7) exhibit higher reactivity toward nucleophilic substitution, making them suitable for covalent bonding to cellulose in reactive dyes. In contrast, the target compound’s carbamoyl groups may prioritize non-covalent interactions (e.g., hydrogen bonding) .
Azo vs. Carbamoylamino Bridges: Azo-containing dyes (e.g., Direct Blue 71) show superior chromophoric strength but lower lightfastness compared to carbamoylamino-linked structures .
Solubility : All compounds have ≥4 sulfonate groups, ensuring water solubility >50 g/L at 25°C. However, bulkier substituents (e.g., sulfonatooxyethylsulfonyl in RDY145) reduce aggregation in aqueous media .
Biological Activity
Tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate, commonly referred to as a naphthalene sulfonate derivative, is a complex compound with notable biological activities. This article explores its biological activity, toxicological profile, and potential applications based on available research data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C34H24N6Na4O14S
- Molecular Weight : 960.8 g/mol
This structure contributes to its solubility and interaction with biological systems. The presence of sulfonate groups enhances its water solubility, which is critical for its biological activity.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of naphthalene sulfonates. For instance, research indicated that certain naphthalene sulfonates could inhibit human norovirus replication by targeting the viral RNA-dependent RNA polymerase (RdRp) . This suggests that this compound may exhibit similar antiviral effects.
Case Studies and Research Findings
- Antiviral Efficacy : A study focused on naphthalene sulfonate derivatives demonstrated their ability to inhibit norovirus replication effectively. The mechanism involved direct interaction with the viral polymerase .
- Carcinogenicity Studies : Research evaluating Evans Blue indicated that intraperitoneal administration in rats resulted in sarcoma development . This raises concerns about the potential long-term effects of similar compounds.
- Environmental Impact : Tetrasodium naphthalene sulfonates have been studied for their environmental persistence and impact on aquatic systems. Their high solubility can lead to bioaccumulation in aquatic organisms, necessitating further investigation into their ecological effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
